molecular formula C15H9Br2ClO2 B12726613 alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol CAS No. 83806-71-7

alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol

Cat. No.: B12726613
CAS No.: 83806-71-7
M. Wt: 416.49 g/mol
InChI Key: RJIFTAYSKLMMDO-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is a complex organic compound characterized by the presence of chlorophenyl and dibromo substituents on a benzofuranmethanol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol typically involves multi-step organic reactions. One common approach starts with the bromination of benzofuran to introduce bromine atoms at the 5 and 7 positions. This is followed by the introduction of the chlorophenyl group through a Friedel-Crafts acylation reaction. The final step involves the reduction of the intermediate to form the methanol derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to maintain efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols.

Scientific Research Applications

Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmacophore in drug development.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-alpha-pyrrolidinovalerophenone: A compound with a similar chlorophenyl group but different core structure.

    Alpha-Pyrrolidinohexiophenone: Another structurally related compound with a pyrrolidino group.

Uniqueness

Alpha-(4-Chlorophenyl)-5,7-dibromo-2-benzofuranmethanol is unique due to its specific combination of chlorophenyl and dibromo substituents on a benzofuranmethanol core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

CAS No.

83806-71-7

Molecular Formula

C15H9Br2ClO2

Molecular Weight

416.49 g/mol

IUPAC Name

(4-chlorophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C15H9Br2ClO2/c16-10-5-9-6-13(20-15(9)12(17)7-10)14(19)8-1-3-11(18)4-2-8/h1-7,14,19H

InChI Key

RJIFTAYSKLMMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC3=CC(=CC(=C3O2)Br)Br)O)Cl

Origin of Product

United States

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